2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H7BrCl2N2 |
|---|---|
Molecular Weight |
342.0 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-3-1-2-8(4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H |
InChI Key |
DBELGDBTBHHRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- 6,8-Dichloroimidazo[1,2-a]pyridine or suitable precursors
- 3-bromophenyl halide or boronic acid derivatives
- Palladium catalysts such as Pd(PPh3)2Cl2 or Pd(dppf)Cl2
- Bases like potassium carbonate (K2CO3), sodium tert-butoxide (NaOtBu), or triethylamine (Et3N)
- Solvents including 1-methyl-2-pyrrolidinone (NMP), ethanol, or water
- Hydrogen gas for reduction steps if required
Typical Multi-Step Synthesis Protocol
| Step | Reagents & Conditions | Purpose | Reaction Time & Temperature |
|---|---|---|---|
| 1 | Potassium carbonate, Pd(dppf)Cl2, NMP, water, microwave irradiation | Palladium-catalyzed coupling to form initial imidazo[1,2-a]pyridine intermediate | 0.67 h, 130 °C |
| 2 | Sodium tert-butoxide, BINAP ligand, Pd2(dba)3, NMP, microwave irradiation | Cross-coupling to introduce 3-bromophenyl substituent at 2-position | 0.67 h, 150 °C |
| 3 | Triethylamine, Pd/C catalyst, ethanol, hydrogen atmosphere | Hydrogenation/reduction to finalize compound and remove protecting groups if any | 2.5 h, 20 °C, 760 Torr |
Note: Microwave irradiation accelerates reaction rates and improves yields in steps 1 and 2.
Reaction Mechanism Insights
- The initial formation of the imidazo[1,2-a]pyridine ring involves condensation reactions, often between halogenated pyridine derivatives and α-bromoketones or related precursors.
- Halogenation at the 6 and 8 positions is typically introduced either by starting from dichlorinated pyridine precursors or by direct chlorination post-ring formation.
- The 3-bromophenyl group is introduced via palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions, utilizing aryl bromides or boronic acids.
- The use of specific ligands (e.g., BINAP, dppf) and bases optimizes the coupling efficiency and selectivity.
- Hydrogenation step ensures removal of any residual protecting groups or reduction of side-products.
Data Table Summarizing Preparation Conditions
| Parameter | Details |
|---|---|
| Molecular Formula | C13H6BrCl2N2 |
| Molecular Weight | ~342 g/mol |
| Key Catalysts | Pd(dppf)Cl2, Pd2(dba)3, Pd/C |
| Ligands | 1,1'-bis(diphenylphosphino)ferrocene (dppf), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Bases | K2CO3, NaOtBu, Et3N |
| Solvents | 1-methyl-2-pyrrolidinone (NMP), ethanol, water |
| Reaction Times | 0.67 h (microwave steps), 2.5 h (hydrogenation) |
| Temperatures | 130 °C, 150 °C (microwave), 20 °C (hydrogenation) |
| Special Techniques | Microwave irradiation, hydrogen atmosphere |
Analysis of Preparation Methods
- Efficiency: Microwave-assisted palladium-catalyzed cross-coupling significantly reduces reaction times compared to conventional heating.
- Selectivity: Use of halogenated pyridine precursors and specific ligands ensures regioselective substitution at desired ring positions.
- Scalability: The methods are amenable to scale-up for research and potential industrial applications.
- Environmental and Safety Considerations: Use of palladium catalysts and halogenated solvents requires proper handling, ventilation, and waste disposal protocols.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system, characterized by two chlorine atoms at the 6 and 8 positions of the imidazo ring and a bromophenyl group at the 2 position. The molecular formula for this compound is C11H7BrCl2N2. The unique structure of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine lends itself to various applications due to its specific halogenation pattern and the combination of imidazole and pyridine functionalities.
Applications
The unique structure of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine lends itself to various applications:
- Chemical reactivity The chemical reactivity of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine can be attributed to its halogenated and nitrogen-containing structure.
- Biological activity Research has indicated that compounds similar to 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine exhibit notable biological activities.
- Binding affinity Interaction studies involving 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine focus on its binding affinity to biological targets. These studies typically include the assessment of its interactions with proteins or enzymes to evaluate its potential as a therapeutic agent.
Several compounds share structural similarities with 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine:
| Compound Name | Unique Features |
|---|---|
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Lacks dichlorination at positions 6 and 8 |
| 5-Bromo-4-chloroimidazo[1,2-a]pyridine | Different halogen substitution pattern |
| 4-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine | Variation in the position of the bromophenyl group |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations:
- Halogen Effects : The dichloro substitution at positions 6 and 8 in the target compound increases molecular weight and lipophilicity compared to fluorine-substituted analogs (e.g., 3-bromo-6,8-difluoro derivative) .
- Bromophenyl vs. Fluorinated Groups : The 3-bromophenyl group enhances π-π stacking interactions with TSPO compared to smaller substituents like ethyl acetate, improving target engagement .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s logP is estimated to be higher than fluorinated analogs (e.g., 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine) due to chlorine’s lower electronegativity and larger atomic radius .
- Metabolic Stability: Dichloro substitution at 6 and 8 reduces oxidative metabolism compared to non-halogenated analogs, as seen in ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate .
Biological Activity
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a complex structure that includes a fused imidazole and pyridine ring system. Its molecular formula is CHBrClN, indicating significant potential for various biological activities due to its halogenated and nitrogen-containing structure. This article delves into the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Anticancer Properties
Research has shown that compounds similar to 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine exhibit notable anticancer activity. In particular, studies have demonstrated its effectiveness in inhibiting cell proliferation across various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| HeLa | Not specified | Induction of apoptosis |
| MCF-7 | Not specified | Inhibition of angiogenesis |
Case Study: In Vitro Evaluation
A study assessing the anticancer potential of related compounds utilized the MTT assay to evaluate cytotoxicity in Jurkat, HeLa, and MCF-7 cells. The results indicated that the compound effectively inhibited cell growth, particularly in Jurkat cells, which are known for their sensitivity to cytotoxic agents. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the sub-G1 phase, indicating its potential to trigger apoptosis in these cells .
Mechanistic Insights
The anticancer efficacy of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine can be attributed to its ability to interact with key biological targets. Molecular docking studies have suggested strong binding affinities with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis:
| Target | Docking Energy (kcal/mol) |
|---|---|
| MMP-2 | -9.0 |
| MMP-9 | -7.8 |
These findings indicate that the compound may inhibit MMP activity, thereby reducing tumor invasiveness and angiogenesis .
Structural Features and Reactivity
The unique halogenation pattern of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine enhances its reactivity and biological activity compared to other similar compounds. The presence of bromine and chlorine atoms contributes to its lipophilicity and potential for diverse chemical interactions.
Comparison with Related Compounds
To better understand the significance of this compound's structure, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features |
|---|---|
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Lacks dichlorination at positions 6 and 8 |
| 5-Bromo-4-chloroimidazo[1,2-a]pyridine | Different halogen substitution pattern |
| 4-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine | Variation in the position of the bromophenyl group |
The distinct characteristics of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine contribute to its enhanced pharmacological profile .
Q & A
Q. What are the common synthetic routes for 2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine, and what key intermediates are involved?
The compound is typically synthesized via a multi-step process involving condensation and halogenation. For example, 3-bromopyridine-2-amine can react with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent chlorination at positions 6 and 8 using reagents like POCl₃ or N-chlorosuccinimide (NCS) introduces the dichloro substituents. A Suzuki-Miyaura coupling or Ullmann reaction may be employed to attach the 3-bromophenyl group. Key intermediates include 6,8-dichloroimidazo[1,2-a]pyridine derivatives and boronic acid-functionalized aryl halides .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 110–150 ppm) for the imidazo[1,2-a]pyridine core. The 3-bromophenyl group shows distinct splitting patterns due to meta-substitution.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated mass (C₁₃H₇BrCl₂N₂: ~366.9 g/mol).
- FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) confirm halogenation .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
The compound is typically a crystalline solid with a melting point >200°C. Solubility is limited in water but moderate in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest storage at –20°C under inert atmosphere to prevent decomposition. LogP values (~3.5) indicate moderate lipophilicity, which impacts cellular permeability in biological assays .
Advanced Research Questions
Q. How does 2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine interact with the translocator protein (TSPO), and what therapeutic implications does this have?
The compound’s structural analogs (e.g., 6,8-dichloroimidazo[1,2-a]pyridines) bind TSPO with high affinity (IC₅₀ <5 nM), modulating mitochondrial steroidogenesis and neuroinflammation. In vivo PET imaging using fluorinated analogs (e.g., ¹⁸F-labeled derivatives) demonstrates selective accumulation in TSPO-overexpressing tissues, such as gliomas and activated microglia, enabling diagnostic applications in neurodegeneration and cancer .
Q. What strategies are used to optimize the bioactivity of imidazo[1,2-a]pyridine derivatives through structural modifications?
- Halogenation : Introducing Cl/Br at positions 6 and 8 enhances TSPO binding affinity and metabolic stability.
- Aryl substitution : Meta-bromophenyl groups improve lipophilicity and target engagement.
- Side-chain functionalization : Acetamide or propionamide groups at position 3 modulate solubility and pharmacokinetics. SAR studies reveal that electron-withdrawing substituents on the phenyl ring boost potency .
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Catalyst selection : Heterogeneous catalysts like MIL-68(In) enhance oxidative amination efficiency (yields up to 82% under air) .
- Solvent and temperature : Polar solvents (e.g., DMF) at 80–100°C promote coupling reactions.
- Substrate concentration : Higher 2-aminopyridine concentrations (0.2–0.3 M) reduce side reactions in imidazo[1,2-a]pyridine formation .
Q. How should researchers address contradictory data regarding the compound’s biological activity across studies?
Discrepancies in IC₅₀ values or efficacy may arise from differences in:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. primary microglia) or incubation times.
- Compound purity : HPLC or LC-MS validation (>95% purity) is critical.
- Pharmacokinetic factors : Metabolism differences in vitro vs. in vivo models. Cross-validation using standardized protocols (e.g., NIH guidelines for TSPO binding assays) is recommended .
Q. What methodologies are employed to evaluate the compound’s therapeutic potential in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
